Merocil is derived from a combination of materials designed to provide hemostatic properties, making it effective in controlling bleeding during and after nasal surgeries. Its classification falls under the category of biomaterials, specifically bioactive dressings that promote healing while providing mechanical support to tissues.
The synthesis of Merocil involves several key steps that ensure its biocompatibility and effectiveness as a nasal packing material. The primary method used is polymerization, where monomers are chemically bonded to form long-chain polymers.
The molecular structure of Merocil is characterized by its polymeric nature. It consists of repeating units that provide flexibility and strength.
Merocil participates in several chemical reactions that are crucial for its functionality:
The mechanism of action for Merocil primarily revolves around its role as a hemostatic agent:
Merocil exhibits several notable physical and chemical properties:
Merocil has diverse applications within the medical field:
The evolution of beta-lactam antibiotics began with penicillin’s serendipitous discovery in 1928, progressing through cephalosporins (1960s) to address emerging resistance. Carbapenems, the most potent beta-lactam subclass, emerged in the 1980s to combat multidrug-resistant Gram-negative pathogens. Merocil (meropenem trihydrate), patented in 1983 [1] [7], represented a pivotal advancement over early carbapenems like imipenem. Its development focused on enhanced stability against renal dehydropeptidase-I (DHP-1), eliminating the need for co-administration with enzyme inhibitors like cilastatin [1] [6]. This innovation, coupled with superior pseudomonal activity, positioned meropenem as a critical "last-resort" agent during the escalating antimicrobial resistance crisis of the 1990s [4] [8].
Merocil is the trihydrate form of meropenem, a synthetic carbapenem antibiotic. Its systematic chemical name is (4R,5S,6S)-3-(((3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid trihydrate, with the molecular formula C₁₇H₂₅N₃O₅S·3H₂O and a molecular weight of 437.51 g/mol [2] [5] [8]. Key structural features include:
Merocil exhibits pH-dependent solubility: it is sparingly soluble in unbuffered water (5.63 mg/mL) but highly soluble in 5% monobasic potassium phosphate solution [1] [4]. The crystalline trihydrate form improves stability, though aqueous solutions degrade rapidly via β-lactam ring hydrolysis, particularly in acidic conditions or dextrose-containing solutions [1] [4] [8].
Merocil’s broad spectrum encompasses >90% of clinically significant Gram-positive, Gram-negative, and anaerobic pathogens, including ESBL-producing Enterobacteriaceae and AmpC-hyperproducing strains [1] [6]. It is a WHO-designated "Critically Important Antimicrobial" due to its irreplaceable role in life-threatening infections [1] [10]. Key therapeutic applications include:
Table 1: Spectrum of Activity of Merocil (Meropenem Trihydrate) Against Key Pathogens [1] [2] [6]
Pathogen Group | Representative Species | MIC₉₀ (mg/L) | Susceptibility Rate (%) |
---|---|---|---|
Enterobacteriaceae | Escherichia coli | 0.03–0.06 | 98–100 |
Klebsiella pneumoniae | 0.06–0.25 | 98–100 | |
ESBL-producing strains | ≤0.25 | >95 | |
Non-fermenters | Pseudomonas aeruginosa | 16–64 | 71.5–76.4 |
Acinetobacter baumannii | 16–64 | 71.5–76.4 | |
Gram-positives | Streptococcus pneumoniae | 0.008–0.015 | 95–100 |
MSSA | 0.25–2 | 95–100 | |
Anaerobes | Bacteroides fragilis | 8 | 89 |
Peptostreptococcus spp. | 0.125–4 | 100 |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2